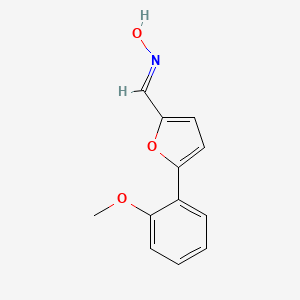

5-(2-Methoxy-phenyl)-furan-2-carbaldehyde oxime

Description

BenchChem offers high-quality 5-(2-Methoxy-phenyl)-furan-2-carbaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Methoxy-phenyl)-furan-2-carbaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

(NE)-N-[[5-(2-methoxyphenyl)furan-2-yl]methylidene]hydroxylamine |

InChI |

InChI=1S/C12H11NO3/c1-15-11-5-3-2-4-10(11)12-7-6-9(16-12)8-13-14/h2-8,14H,1H3/b13-8+ |

InChI Key |

UHXZYLPOMAITGU-MDWZMJQESA-N |

Isomeric SMILES |

COC1=CC=CC=C1C2=CC=C(O2)/C=N/O |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(O2)C=NO |

solubility |

3.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Biological Activity

5-(2-Methoxy-phenyl)-furan-2-carbaldehyde oxime is a compound of significant interest due to its diverse biological activities. This article provides an extensive overview of its biological properties, including antimicrobial, antitumor, and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound can be synthesized through the reaction of 5-(2-methoxy-phenyl)-furan-2-carbaldehyde with hydroxylamine in the presence of an acid catalyst. This reaction yields the corresponding oxime derivative, which retains the furan moiety known for its pharmacological potential.

Antimicrobial Activity

Research indicates that compounds with furan structures exhibit notable antimicrobial properties. For instance, derivatives of furan have been shown to possess significant antibacterial and antifungal activities. A study highlighted that certain furan derivatives inhibited the growth of various pathogenic bacteria, demonstrating their potential as therapeutic agents against infections .

Antitumor Effects

The antitumor activity of 5-(2-Methoxy-phenyl)-furan-2-carbaldehyde oxime has been investigated in several studies. The oxime group plays a crucial role in enhancing the anticancer properties of furan derivatives. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as breast and liver cancer cells, by modulating key signaling pathways involved in cell proliferation and survival .

Table 1: Summary of Antitumor Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.5 | Induction of apoptosis |

| Huh7 (Liver) | 0.3 | Inhibition of PI3K/Akt signaling |

| HL60 (Leukemia) | 0.4 | Cell cycle arrest in G1 phase |

Anti-inflammatory Properties

Oxime derivatives have also been reported to exhibit anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB. Studies have demonstrated that 5-(2-Methoxy-phenyl)-furan-2-carbaldehyde oxime can reduce inflammation markers in various models, suggesting its potential use in treating inflammatory diseases .

Study on Anticancer Activity

In a recent study, researchers evaluated the effects of 5-(2-Methoxy-phenyl)-furan-2-carbaldehyde oxime on human cancer cell lines. The findings revealed a dose-dependent decrease in cell viability across multiple cancer types, with significant induction of apoptosis observed through flow cytometry analysis .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that at concentrations as low as 10 µg/mL, the compound effectively inhibited bacterial growth, showcasing its potential as a novel antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.